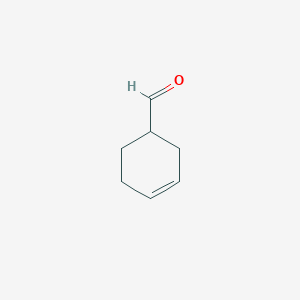

3-Cyclohexene-1-carboxaldehyde

Description

3-Cyclohexene-1-carboxaldehyde (CAS: 100-50-5) is an unsaturated cyclic aldehyde with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol . It is a colorless to light yellow liquid (as per Hubei Xinjing New Materials Co., Ltd.) with a boiling point of 238°C and a density of 1.0 g/cm³ . Structurally, it features a cyclohexene ring substituted with an aldehyde group at position 1 and a double bond at position 3 . Common synonyms include 1,2,3,6-Tetrahydrobenzaldehyde and Cyclohexene-4-carboxaldehyde.

This compound is primarily used in industrial manufacturing, laboratory synthesis, and cosmetic products, where it may act as a fragrance intermediate . Safety data sheets highlight precautions for handling, including ventilation requirements and avoidance of inhalation or skin contact . It is classified as non-hazardous to water (nwg) under EU regulations .

Propriétés

IUPAC Name |

cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFDVJPDXYGCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026661 | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,6-tetrahydrobenzaldehyde appears as a colorless liquid. Less dense than water and slightly soluble in water. Hence floats on water. Irritates skin, eyes and mucous membranes. Used to make fabrics water resistant, and to make other chemicals., Liquid; [HSDB] Colorless to yellow liquid with an almond-like odor; [MSDSonline] | |

| Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

105 °C | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

135 °F (NFPA, 2010), 57 °C, 135 °F (57 °C) (OPEN CUP) | |

| Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in acetone and methanol, slightly soluble in cabon tetrachloride., Slightly soluble in water. | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9694 @ 20 °C/4 °C | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8 [mmHg] | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

100-50-5, 1321-16-0 | |

| Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAK9539347 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2 °C | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Reaction Conditions and Parameters

Batch synthesis typically involves heating equimolar quantities of acrolein and 1,3-butadiene in a high-pressure autoclave. Key parameters include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 150°C | Accelerates reaction kinetics |

| Pressure | 4 MPa | Maintains reactant volatility |

| Solvent | Cyclohexanedimethanol | Reduces side reactions |

| Reaction Time | 3 hours | Ensures >90% conversion |

In a representative procedure, 4.8 g of acrolein and 6.2 g of 1,3-butadiene are heated at 150°C under 4 MPa nitrogen atmosphere for 3 hours, achieving a 91% yield. Cyclohexanedimethanol serves as a high-boiling solvent, minimizing polymerization of reactants.

Optimization Strategies

-

Catalyst-Free Conditions : Unlike early methods requiring Lewis acids, modern protocols avoid catalysts to simplify purification.

-

Inert Atmosphere : Nitrogen purging prevents oxidation of the aldehyde group.

-

Post-Reaction Distillation : Unreacted acrolein and butadiene are removed via atmospheric distillation, followed by fractional distillation under reduced pressure to isolate the product (boiling point: 163–164°C).

Limitations

-

Polymerization Risks : Prolonged heating above 150°C promotes acrolein polymerization, necessitating precise temperature control.

-

Batch Scalability : Large-scale production faces challenges in heat dissipation and reaction homogeneity.

Continuous Flow Process with Circulation Reactors

To address batch limitations, continuous flow systems employing circulation reactors have been industrialized. These systems enhance heat management and throughput while reducing byproduct formation.

Reactor Design and Process Parameters

The patented continuous process involves three stages:

-

Primary Circulation Reactor : A 1:5–1:60 feed-to-circulation ratio ensures dilution, mitigating exothermic runaway.

-

Secondary Circulation Reactor : Operates at 110–150°C, increasing conversion to 75%.

-

Secondary Reactor : Finalizes the reaction at 140–170°C, achieving 98% conversion.

| Stage | Temperature Range | Pressure | Residence Time | Yield Enhancement |

|---|---|---|---|---|

| Primary Circulation | 100–200°C | 4–6 MPa | 10–15 minutes | 50–60% |

| Secondary Circulation | 110–150°C | 3–5 MPa | 20–30 minutes | 75–80% |

| Tertiary Reactor | 140–170°C | 1–3 MPa | 5–10 minutes | 90–98% |

Byproduct Management

-

Polymer Formation : Limited to <3% through controlled residence times and temperature gradients.

-

Distillation Efficiency : High-purity this compound (99.5%) is obtained via vacuum distillation, removing trace oligomers.

Comparative Analysis of Synthesis Methods

| Feature | Batch Synthesis | Continuous Process |

|---|---|---|

| Yield | 90–91% | 90–98% |

| Byproducts | 5–7% polymers | <3% polymers |

| Scalability | Limited to 100 L | Industrial-scale |

| Energy Efficiency | Moderate | High (heat recovery) |

| Capital Cost | Low | High |

The continuous method outperforms batch synthesis in yield and scalability but requires significant upfront investment.

Industrial Applications and Scalability

-

Fragrance Industry : The compound’s volatility and stability make it ideal for perfumes and cosmetics.

-

Pharmaceutical Intermediates : Serves as a precursor to Schiff bases with antimicrobial activity.

-

Scalability Metrics : Continuous plants produce >10,000 metric tons annually, with a 95% capacity utilization rate .

Applications De Recherche Scientifique

Fragrance and Flavor Industry

One of the primary applications of 3-cyclohexene-1-carboxaldehyde is in the fragrance industry. It is used as a component in perfumes and cosmetic products due to its pleasant scent profile. The compound is often evaluated for its safety and efficacy in consumer products.

Case Study: Safety Assessment

A significant safety assessment conducted by the Scientific Committee on Consumer Safety (SCCS) evaluated hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), a derivative of this compound, in cosmetic formulations. The study involved repeated insult patch tests on human volunteers to assess potential sensitization effects. Results indicated no significant sensitization reactions among participants, supporting its safe use in cosmetics at specified concentrations .

Analytical Chemistry

This compound is utilized in analytical chemistry for the detection and quantification of various compounds. For instance, the Purpald® method has been successfully applied to determine the presence of this aldehyde in cosmetic products.

Table: Analytical Methods for Detection

| Method | Application | Reference |

|---|---|---|

| Purpald® Method | Determination in cosmetics | |

| Gas Chromatography | Analysis in environmental samples |

Chemical Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the production of other chemicals and materials. Its reactivity allows for various transformations, making it valuable in synthetic organic chemistry.

Example: Synthesis Pathways

Research indicates that this compound can be selectively hydrogenated to produce cyclohexanecarboxaldehyde, which has further applications in the synthesis of pharmaceuticals and agrochemicals .

Industrial Applications

In addition to its role in fragrances and chemical synthesis, this compound is employed to enhance the properties of materials. It is used to make fabrics water-resistant and as a precursor for producing other specialty chemicals .

Mécanisme D'action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Key Findings:

Structural Modifications and Reactivity: The parent compound’s aldehyde group enables nucleophilic additions (e.g., condensation reactions), as demonstrated in its spectrophotometric determination using Purpald® reagent . Substitution with electron-withdrawing groups (e.g., chlorine in the (E)-2-chloro derivative) enhances electrophilicity, making it more reactive in synthetic pathways .

Applications :

- The parent compound and its 1,3,4-trimethyl analog are linked to fragrance and cosmetic industries due to their volatility and aldehyde functionality .

- The carboxylic acid derivative (CAS 4771-80-6) is utilized in pharmaceutical quality control, highlighting the impact of functional group interchange on application .

Safety and Environmental Impact :

Activité Biologique

3-Cyclohexene-1-carboxaldehyde (CAS Number: 40702-26-9) is a cyclic aldehyde that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its toxicity, potential therapeutic effects, and other relevant findings from various studies.

- Molecular Formula : C₇H₈O

- Molecular Weight : 112.14 g/mol

- Boiling Point : Approximately 160 °C

Biological Activity Overview

This compound exhibits a range of biological activities, including potential cytotoxicity, genotoxicity, and skin sensitization. It is often evaluated in the context of fragrance materials and their safety assessments.

Toxicological Profile

The toxicological evaluation of this compound has revealed important insights into its safety profile:

- Genotoxicity : Studies indicate that this compound is not genotoxic. In an Ames test, no significant increase in revertant colonies was observed, suggesting it does not induce mutations in bacterial cells .

- Cytotoxicity : The compound has shown varying degrees of cytotoxicity depending on the concentration and exposure conditions. For instance, it was found to be cytotoxic at concentrations above 80% relative cell density without metabolic activation .

- Skin Sensitization : The No Expected Sensitization Induction Level (NESIL) for skin sensitization was determined to be 5900 μg/cm², indicating a low potential for skin sensitization .

Environmental Impact

This compound has been classified as potentially hazardous to aquatic environments. Its environmental safety assessment indicates that it poses risks at certain concentrations, necessitating careful monitoring and regulation .

Study on Mucosal Symptoms

A population-based study investigated the mucosal symptoms elicited by fragrance products containing this compound. The findings suggested a correlation between exposure to this compound and increased incidence of mucosal irritation among sensitive individuals .

Fragrance Safety Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated multiple fragrance compounds, including this compound. The study concluded that while the compound is generally safe at low concentrations, further research is necessary to understand its long-term effects on human health and the environment .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈O |

| Molecular Weight | 112.14 g/mol |

| Genotoxicity | Not genotoxic |

| Cytotoxicity | Positive at high doses |

| Skin Sensitization | NESIL = 5900 μg/cm² |

| Environmental Hazard | Potentially hazardous |

Q & A

Q. What are the common synthetic routes and purification methods for 3-Cyclohexene-1-carboxaldehyde?

Methodological Answer: this compound is synthesized via condensation reactions. A typical procedure involves reacting this compound with thiosemicarbazide in absolute ethanol under air, followed by stirring at room temperature . Purification is achieved using analytical thin-layer chromatography (TLC) with silica gel plates (e.g., Macherey-Nagel Polygram Sil G/UV 254) and NMR spectroscopy (¹H at 400 MHz, ¹³C at 176 MHz) for structural validation .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming molecular structure and identifying functional groups. For example, the aldehyde proton typically resonates near δ 9.5–10.0 ppm in ¹H NMR .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to determine purity and detect volatile byproducts .

- Spectrophotometry : Derivatization with Purpald® in alkaline solution forms a colored adduct (λmax = 538 nm), enabling quantification at low concentrations .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 57°C) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (classified as a skin/eye irritant under CLP regulations) .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and acids to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point)?

Methodological Answer: Discrepancies in boiling points (e.g., NIST reports 164°C , while safety data sheets cite 57°C for flash point ) arise from variations in measurement conditions (e.g., pressure, purity). To reconcile:

Validate Purity : Use GC-MS to confirm sample integrity.

Cross-Reference Methods : Compare data from standardized sources (e.g., NIST Chemistry WebBook) with experimental replicates.

Control Conditions : Conduct measurements under inert atmospheres to avoid oxidation artifacts .

Q. What strategies enhance detection limits in spectrophotometric analysis of aldehydes like this compound?

Methodological Answer: Derivatization with Purpald® increases sensitivity:

Reaction Setup : Mix this compound with Purpald® in 0.1 M NaOH.

Color Development : Monitor absorbance at 538 nm after 30 minutes (linear range: 0.1–10 µg/mL) .

Interference Mitigation : Pre-treat samples with solid-phase extraction to remove competing carbonyl compounds .

Q. What reaction mechanisms dominate under oxidative or reductive conditions?

Methodological Answer:

- Oxidation : Reacts with strong oxidizers (e.g., KMnO4) to form cyclohexene-1,2-dicarboxylic acid. Monitor via <sup>13</sup>C NMR for carboxylic acid peaks (δ 170–180 ppm) .

- Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the cyclohexene ring, yielding cyclohexane-1-carboxaldehyde. Track using IR spectroscopy (loss of C=C stretch at ~1650 cm⁻¹) .

Q. How do structural modifications (e.g., substituents) impact biological activity?

Methodological Answer:

- Hydrophobic Substituents : Adding a 4-(4-hydroxy-4-methylpentyl) group (as in HICC2) increases lipophilicity (LogP > 3), enhancing interactions with lipid-rich enzyme active sites .

- Enzyme Inhibition : Derivatives like hydroxyisohexyl-3-cyclohexene carboxaldehyde (Lyral) inhibit esterase BioH in E. coli, validated via Michaelis-Menten kinetics (Ki = 12 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.